
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, making it a versatile chemical in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester typically involves the reaction of phosphorus pentasulfide with alcohols. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2P(S)SH+H2S
where (ROH) represents the alcohol used in the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, often using reagents like sodium alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Sodium alkoxides, alcohol solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorodithioic acid esters.
Applications De Recherche Scientifique
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Cadusafos (Phosphorodithioic acid, O-ethyl-, S,S-bis(1-methylpropyl)ester)
Uniqueness
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
68715-90-2 |
|---|---|
Formule moléculaire |
C6H15O2PS2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
butan-2-yloxy-ethoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2/c1-4-6(3)8-9(10,11)7-5-2/h6H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
UPJRTKXAGROJTG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=S)(OCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



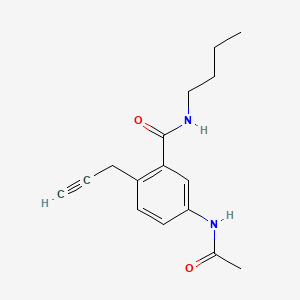
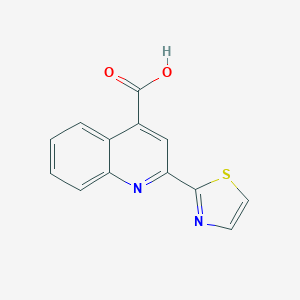
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)


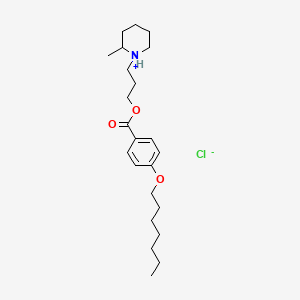
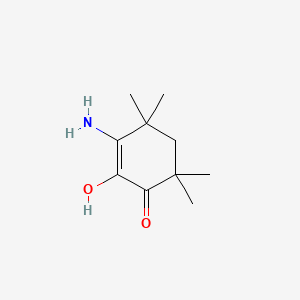
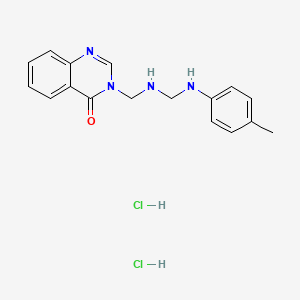
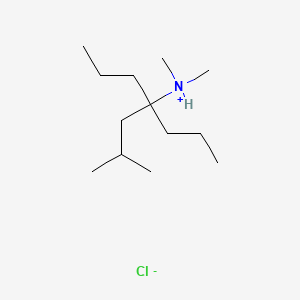
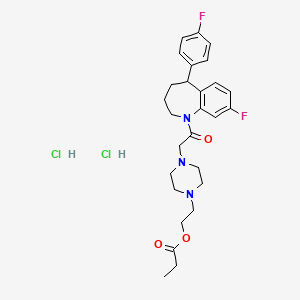

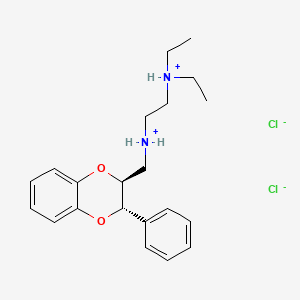
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
